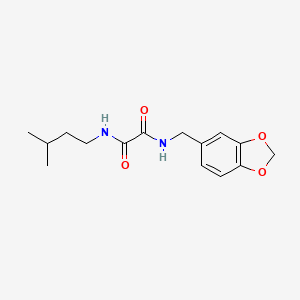![molecular formula C19H16BrN3O4 B3894288 N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide CAS No. 1321833-27-5](/img/structure/B3894288.png)
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide
Descripción general
Descripción
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide, also known as ABVN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ABVN is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site of tubulin, thereby preventing the formation of microtubules and inhibiting cell division. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting tubulin polymerization, this compound has been reported to inhibit the activity of several enzymes, such as topoisomerase II and carbonic anhydrase IX. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells. Physiologically, this compound has been reported to inhibit angiogenesis, which is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have high selectivity towards cancer cells, indicating its potential as a targeted therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. This compound also has low stability in physiological conditions, which can affect its efficacy.
Direcciones Futuras
For the study of N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide include the development of derivatives, combination therapy, biomarker identification, and clinical trials. The study of this compound has the potential to lead to the development of new cancer therapies and the treatment of other diseases.
Aplicaciones Científicas De Investigación
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide has been extensively studied for its potential applications in cancer treatment. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. In addition to cancer, this compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4/c1-2-11-21-19(25)17(12-13-3-7-15(20)8-4-13)22-18(24)14-5-9-16(10-6-14)23(26)27/h2-10,12H,1,11H2,(H,21,25)(H,22,24)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLZTLHZJODLO-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386806 | |
| Record name | N-[(1E)-3-(Allylamino)-1-(4-bromophenyl)-3-oxo-1-propen-2-yl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1321833-27-5 | |
| Record name | N-[(1E)-3-(Allylamino)-1-(4-bromophenyl)-3-oxo-1-propen-2-yl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B3894212.png)

![methyl 4-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B3894221.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B3894233.png)
![N-phenyl-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3894242.png)
![N-cyclohexyl-2-[(4-nitrophenoxy)(phenyl)acetyl]hydrazinecarboxamide](/img/structure/B3894250.png)


![N'-(4-fluorobenzylidene)-2-[(2-hydroxy-5-nitrophenyl)amino]-2-phenylacetohydrazide](/img/structure/B3894278.png)
![benzaldehyde [5-(2-thienyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894287.png)

![N'-(4-bromobenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3894299.png)
![N-[2-(1H-1,2,4-triazol-1-yl)benzyl]cycloheptanamine](/img/structure/B3894319.png)